![molecular formula C9H13BrO2 B14305673 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one CAS No. 112332-52-2](/img/structure/B14305673.png)
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one typically involves the reaction of 3-bromo-4-methylpentan-2-one with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The prop-2-yn-1-yloxy group can also participate in reactions that introduce additional functional groups into the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methylpentan-2-one
- 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one
- 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]butan-2-one
Properties
CAS No. |
112332-52-2 |
|---|---|
Molecular Formula |
C9H13BrO2 |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
3-bromo-4-methyl-4-prop-2-ynoxypentan-2-one |
InChI |
InChI=1S/C9H13BrO2/c1-5-6-12-9(3,4)8(10)7(2)11/h1,8H,6H2,2-4H3 |
InChI Key |
WMANOVRBIWXDFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C)(C)OCC#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
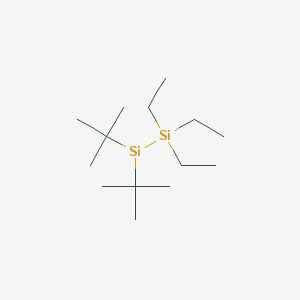
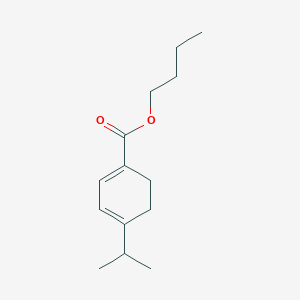
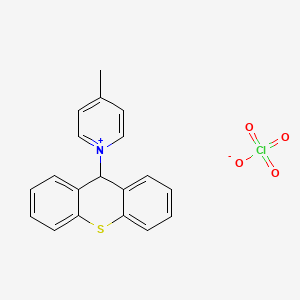
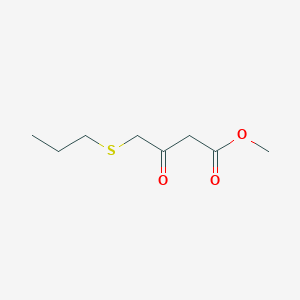
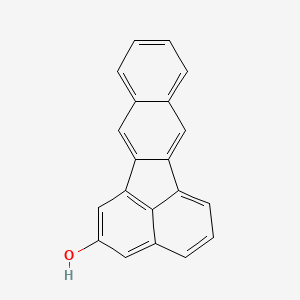
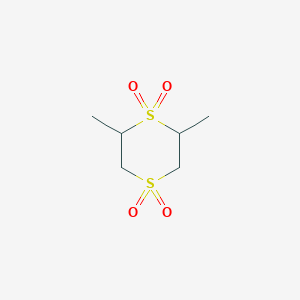
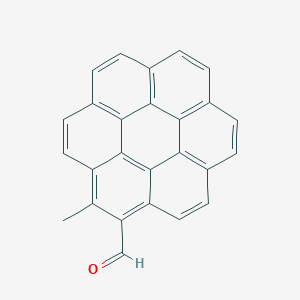
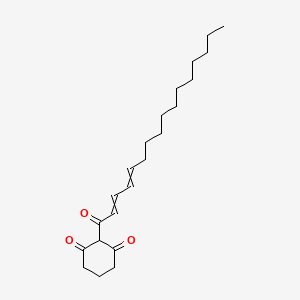
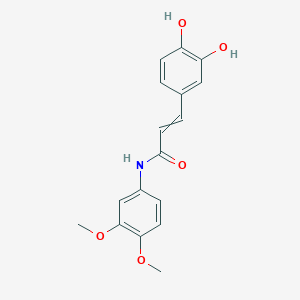
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
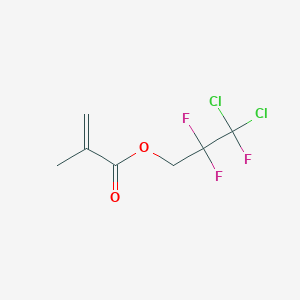
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
